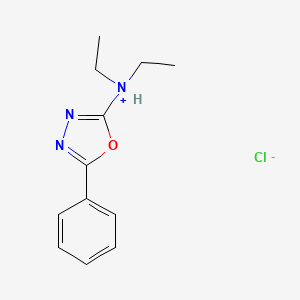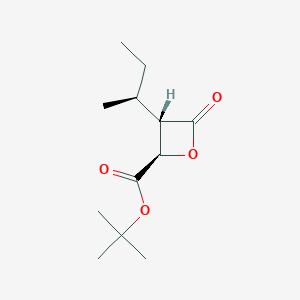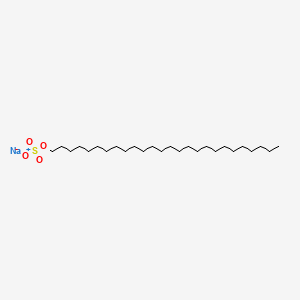
Sodium hexacosyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hexacosyl sulfate is a long-chain alkyl sulfate salt, commonly known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifier.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hexacosyl sulfate can be synthesized through the sulfation of hexacosanol (a long-chain fatty alcohol) followed by neutralization with sodium hydroxide. The reaction typically involves heating hexacosanol with sulfur trioxide to form hexacosyl sulfate, which is then neutralized with sodium hydroxide to produce sodium hexacosyl sulfate.
Industrial Production Methods: In an industrial setting, the production of sodium hexacosyl sulfate involves large-scale sulfation reactors where hexacosanol is continuously fed and reacted with sulfur trioxide. The resulting hexacosyl sulfate is then neutralized with sodium hydroxide in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: Sodium hexacosyl sulfate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Hexacosyl sulfate derivatives, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides, amides.
Aplicaciones Científicas De Investigación
Sodium hexacosyl sulfate is extensively used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a phase transfer catalyst and in organic synthesis.
Biology: In cell culture media to reduce surface tension and improve nutrient absorption.
Medicine: As an ingredient in pharmaceutical formulations to enhance drug delivery.
Industry: In detergents, cosmetics, and personal care products for its emulsifying and foaming properties.
Mecanismo De Acción
The mechanism by which sodium hexacosyl sulfate exerts its effects primarily involves its ability to reduce surface tension. It interacts with water molecules, disrupting hydrogen bonds and allowing for better wetting and spreading. This property makes it effective in various applications, such as detergents and emulsifiers.
Molecular Targets and Pathways Involved:
Surface Tension Reduction: Sodium hexacosyl sulfate targets the surface of liquids, reducing surface tension and improving the mixing of immiscible liquids.
Emulsification: It stabilizes emulsions by forming micelles that encapsulate oil droplets, preventing coalescence.
Comparación Con Compuestos Similares
Sodium Dodecyl Sulfate (SDS)
Sodium Lauryl Sulfate (SLS)
Sodium Tetradecyl Sulfate
Sodium Hexadecyl Sulfate
Propiedades
Número CAS |
71317-52-7 |
|---|---|
Fórmula molecular |
C26H53NaO4S |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
sodium;hexacosyl sulfate |
InChI |
InChI=1S/C26H54O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27,28)29;/h2-26H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
APTYBPOYHBMIED-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


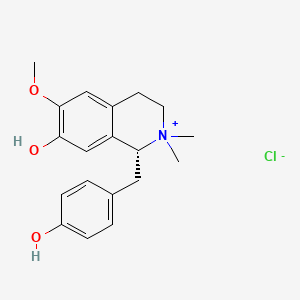
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
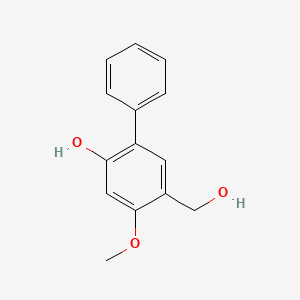
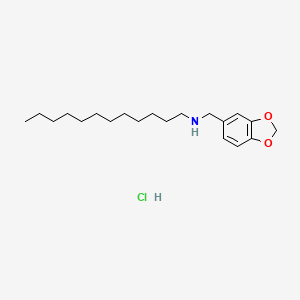
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)

![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)
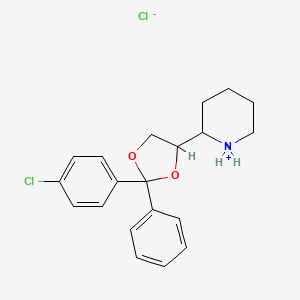
![Titanium,dichlorobis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B15346869.png)
![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)
![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
